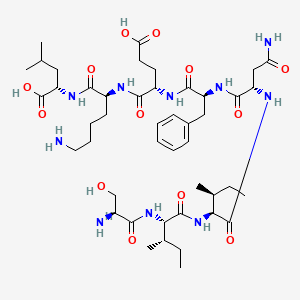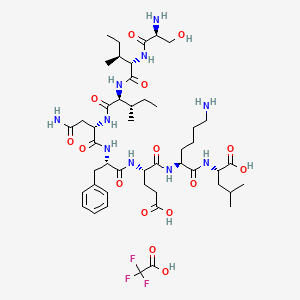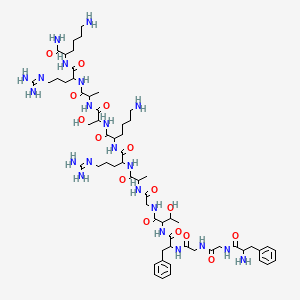
749227-53-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Handle region peptide, rat is a biologically active compound . It is a prorenin receptor antagonist . It has been found to suppress the progression of diabetic nephropathy and has anti-inflammatory effects in the eye .
Molecular Structure Analysis
The molecular formula of the Handle region peptide, rat is C54H101N15O12S . It has a molecular weight of 1184.54 .Chemical Reactions Analysis
The Handle region peptide, rat is a (pro)renin receptor antagonist . In vitro, it has been observed to reduce the ratio of active to total ERK1/2, reduce TGF-β1 mRNA level, inhibit mesangial cells proliferation in a dose-dependent manner, and increase the MMP-2 activity .Physical And Chemical Properties Analysis
The Handle region peptide, rat has a molecular weight of 1184.54 and a molecular formula of C54H101N15O12S . Unfortunately, specific physical properties such as density, boiling point, melting point, and flash point are not available .Relevant Papers The Handle region peptide, rat has been cited in reputable papers . For example, a study published in the European Journal of Pharmacology in 2009 titled "Inhibition of renin/prorenin receptor attenuated mesangial cell proliferation and reduced associated fibrotic factor release" . Another study published in Investigative Ophthalmology & Visual Science in 2006 titled "Suppression of ocular inflammation in endotoxin-induced uveitis by inhibiting nonproteolytic activation of prorenin" .
Applications De Recherche Scientifique
CRISPR-Cas9 Genome Engineering
CRISPR-Cas9, a revolutionary genome engineering technology, allows precise editing or modulation of DNA sequences in virtually any organism. This tool has empowered researchers to systematically interrogate mammalian genome function and establish causal linkages between genetic variations and biological phenotypes (Hsu, Lander, & Zhang, 2014).
Sensing Chemical Interactions via Mechanical Motion
Microcantilevers enable the detection of chemical interactions through mechanical motion. They find applications in sensing volatile organics, chemical warfare agents, explosives, toxic metal ions, and biological entities like cells, viruses, and DNA hybridization (Goeders, Colton, & Bottomley, 2008).
RNA-Guided Gene Activation
CRISPR-Cas9-based transcription factors represent a novel approach for RNA-guided gene activation. This technology enables specific expression of endogenous target genes in human cells, marking a versatile approach for gene activation (Pérez‐Piñera et al., 2013).
Reflection on Human Biology Research
This research discusses the evolution and potential ethical considerations of human biology research, especially in the context of genetic editing and CRISPR/Cas9 technology, highlighting the need for philosophical and ethical contemplation alongside scientific progress (Barracca et al., 2019).
Lab-Scale Intervention in Technology
The pervasiveness of technology and science in modern life raises questions about ethical, legal, and social aspects of scientific research. New research areas like genomics and nanotechnology are accompanied by societal implications studies and public-engagement efforts (Schuurbiers & Fisher, 2009).
CRISPR Technologies Beyond Biomedicine
CRISPR-Cas9 is not only a tool for biomedical applications but also for crop and livestock breeding, engineering antimicrobials, and controlling disease-carrying insects. Its utility extends beyond genome editing to controlling transcription and modifying epigenomes (Barrangou & Doudna, 2016).
Mécanisme D'action
The Handle region peptide, rat acts as a prorenin receptor antagonist . It has been found to suppress the progression of diabetic nephropathy and has anti-inflammatory effects in the eye . It reduces the ratio of active to total ERK1/2, reduces TGF-β1 mRNA level, inhibits the mesangial cells proliferation in a dose-dependent manner, and increases the MMP-2 activity .
Propriétés
Numéro CAS |
749227-53-0 |
|---|---|
Nom du produit |
749227-53-0 |
Formule moléculaire |
C₅₄H₁₀₁N₁₅O₁₂ S |
Poids moléculaire |
1184.54 |
Séquence |
One Letter Code: RILLKKMPSV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







